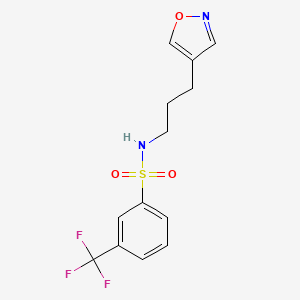
N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13F3N2O3S and its molecular weight is 334.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound notable for its unique structural features, which include an isoxazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts.
Structural Characteristics
The compound's structure can be broken down as follows:
- Isoxazole Ring : Contributes to its biological activity, particularly in inhibiting cyclooxygenase (COX) enzymes.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
- Benzenesulfonamide Moiety : Known for diverse pharmacological properties, including antibacterial effects.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds with similar structures to this compound may effectively inhibit COX-2, an enzyme involved in the inflammatory process. The inhibition of COX-2 is crucial for reducing inflammation and pain.
A study highlighted that isoxazole derivatives often exhibit significant anti-inflammatory properties by targeting these enzymes. Given the structural similarity, it is plausible that this compound may also demonstrate selective inhibitory activity against COX-2.
The synthesis of this compound can be achieved through various methods involving the reaction of isoxazole derivatives with sulfonamides. Understanding its mechanism of action involves studying its binding affinity to COX enzymes and other receptors involved in inflammatory pathways.
Table 1: Summary of Biological Activity Studies
Implications for Medicinal Chemistry
The findings surrounding this compound suggest its potential as a lead compound for developing new anti-inflammatory drugs. Its structural characteristics make it a candidate for further modifications aimed at enhancing pharmacokinetic properties and therapeutic efficacy.
Additionally, due to its sulfonamide nature, it may also have applications in antibacterial therapies, as evidenced by studies on related compounds demonstrating significant antibacterial activity against various pathogens.
Propriétés
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c14-13(15,16)11-4-1-5-12(7-11)22(19,20)18-6-2-3-10-8-17-21-9-10/h1,4-5,7-9,18H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYKKKUQKBJYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC2=CON=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













